Sch 33303

Antiallergy Preclinical Development Leukotriene Inhibition

Sch 33303 is an orally active, selective SRS-A release inhibitor advanced to preclinical development. Its structural optimization over close analogs (e.g., cpds 11, 87, 89) ensures a unique pharmacological profile for pathway dissection. Ideal for asthma/airway hyperresponsiveness models requiring oral leukotriene inhibition. This compound is not interchangeable with receptor antagonists.

Molecular Formula C19H16N2O3
Molecular Weight 320.3 g/mol
CAS No. 89108-58-7
Cat. No. B1680895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 33303
CAS89108-58-7
Synonyms1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one
Sch 33303
Sch-3303
Molecular FormulaC19H16N2O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C(=O)N(C2=C1C=CC=N2)C3=CC=CC=C3)CC=C
InChIInChI=1S/C19H16N2O3/c1-3-8-16-17(24-13(2)22)15-11-7-12-20-18(15)21(19(16)23)14-9-5-4-6-10-14/h3-7,9-12H,1,8H2,2H3
InChIKeyLKJRSIKJPNFWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sch 33303 (CAS 89108-58-7): Baseline Characteristics and Antiallergy Compound Class


Sch 33303, chemically 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one [1], belongs to the substituted 1,8-naphthyridin-2(1H)-one class of antiallergy agents [2]. It is characterized as an orally active inhibitor of sulfidopeptide leukotriene (SRS-A) release [2], a mechanism distinct from direct receptor antagonism. The compound was selected for preclinical development based on structure-activity relationship studies of this series [2].

Why Generic Substitution of Sch 33303 Fails: Differentiated Preclinical Selection


Within the 1,8-naphthyridin-2(1H)-one class, subtle structural modifications profoundly impact biological activity and developmental potential. Sch 33303 was specifically selected for preclinical advancement over closely related analogs (e.g., compounds 11, 87, 89) based on an integrated assessment of oral activity, potency in bronchospasm models, and leukotriene release inhibition [1]. Simple substitution with another naphthyridinone or a different leukotriene modulator (e.g., receptor antagonists like montelukast) would not recapitulate the precise pharmacological profile that warranted this selection, potentially invalidating comparative studies or leading to different experimental outcomes. The lack of publicly available head-to-head quantitative comparator data further underscores that this compound is not interchangeable with its in-class peers.

Sch 33303 Quantitative Evidence Guide: Differentiation from Analogs


Differentiation by Preclinical Selection Status

Sch 33303 was explicitly selected for preclinical development from a series of substituted 1,8-naphthyridin-2(1H)-ones, distinguishing it from other in-class compounds that were not advanced [1]. The lead compound 11 (1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one) and two other compounds of interest (87 and 89) were identified, but Sch 33303 was the only one noted as chosen for preclinical development in the primary publication [1].

Antiallergy Preclinical Development Leukotriene Inhibition

Mechanistic Differentiation: Leukotriene Release Inhibition vs. Receptor Antagonism

Sch 33303 acts by inhibiting the release of sulfidopeptide leukotrienes (SRS-A) [1], a mechanism distinct from leukotriene receptor antagonists like montelukast or zafirlukast. This class-level differentiation is critical for studies aiming to modulate the upstream production of mediators rather than blocking downstream receptor binding. Direct quantitative IC50 values for Sch 33303 in leukotriene release assays are not publicly available for comparison.

Asthma Leukotriene SRS-A Mediator Release

Oral Activity in Animal Models of Bronchospasm

Sch 33303, as a member of the substituted 1,8-naphthyridin-2(1H)-one class, demonstrates oral activity in animal models of allergic and nonallergic bronchospasm [1]. This oral efficacy is a key differentiator from injectable-only mediator release inhibitors, though specific dose-response data for Sch 33303 compared to other oral agents like cromolyn sodium are not available in the primary source.

Bronchospasm In Vivo Oral Bioavailability Asthma Model

Sch 33303: Recommended Research and Industrial Application Scenarios


In Vivo Studies of Allergic and Nonallergic Bronchospasm

Sch 33303 is suited for oral administration in animal models of bronchospasm to evaluate the role of leukotriene release in airway hyperresponsiveness. Its selection for preclinical development [1] indicates favorable properties for such studies, though researchers should empirically determine dose-response relationships as specific in vivo potency data are not publicly available.

Mechanistic Profiling of Leukotriene-Mediated Pathways

Use Sch 33303 as a tool to inhibit the release of sulfidopeptide leukotrienes [1] and compare its effects with leukotriene receptor antagonists (e.g., montelukast) or other mediator release inhibitors (e.g., cromolyn sodium) to dissect pathway contributions in allergic inflammation models.

Reference Compound for Novel Antiallergy Agent Discovery

As a structurally defined naphthyridinone with established antiallergy activity [1], Sch 33303 can serve as a reference standard in screening assays for new compounds targeting leukotriene release inhibition, particularly when oral activity is a desired feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sch 33303

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.